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Compound of Interest

Compound Name: 4-Morpholinebutanenitrile

Cat. No.: B183466

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-
morpholinebutanenitrile, a molecule of interest in synthetic and medicinal chemistry. This
document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) characteristics of the compound, offering a foundational resource for its identification,
characterization, and application in research and development.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the *H NMR, 3C NMR,
and IR spectra of 4-morpholinebutanenitrile.

Table 1: *H NMR Spectral Data

Chemical Shift ()

Multiplicity Integration Assignment

ppm

3.65 t 4H O-(CHz2)2-N
N-(CHz)2-C, N-CH2-

2.40 m 6H
CsHe-CN

2.32 t 2H CH2-CN

1.70 p 2H N-CHz-CH2-CH2-CN
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Solvent: CDCIs, Reference: TMS (0.00 ppm). Data sourced from SpectraBase.

« 13

Chemical Shift (8) ppm Assighment

1195 -CN

66.8 O-(CH2)2-N

56.8 N-CHz-CsHe-CN
53.4 N-(CH2)2-C

23.9 N-CH2-CH2-CH2-CN
16.9 CH2-CN

Solvent: CDCIs, Reference: TMS (0.00 ppm). Data sourced from SpectraBase.[1]

Table 3: IR SpectralData

Wavenumber (cm—2) Intensity Assignment
2950-2850 Strong C-H stretch (alkane)
2245 Medium C=N stretch (nitrile)
1450 Medium C-H bend

1280 Strong C-N stretch

1115 Strong C-O-C stretch (ether)

Sample Phase: Vapor. Data sourced from PubChem.[2]

Mass Spectrometry

While an experimental mass spectrum for 4-morpholinebutanenitrile was not readily
available, analysis of the fragmentation patterns of related morpholine derivatives from the
NIST WebBook suggests a predictable fragmentation behavior.[3][4][5][6] The molecular ion
peak (M+) is expected at m/z 154, corresponding to the molecular weight of the compound
(CsH14N20).
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Predicted Fragmentation Pathways:

The primary fragmentation is anticipated to occur via alpha-cleavage adjacent to the nitrogen
atom of the morpholine ring and the ether oxygen. This would lead to the formation of
characteristic fragment ions. The loss of the cyanopropyl group would result in a fragment at
m/z 86. Another significant fragmentation pathway could involve the cleavage of the morpholine
ring itself.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of 4-
morpholinebutanenitrile.

Materials:

4-Morpholinebutanenitrile sample

Deuterated chloroform (CDCIs)

NMR tubes (5 mm)

Tetramethylsilane (TMS) as an internal standard

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

o Sample Preparation: Dissolve approximately 10-20 mg of 4-morpholinebutanenitrile in 0.6-
0.7 mL of CDCls in a clean, dry vial. Add a small drop of TMS to the solution to serve as an
internal reference.

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
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e Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert
it into the magnet.

e Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal
homogeneity and resolution.

e 'H NMR Acquisition:

o

Set the spectral width to approximately 12 ppm.

[¢]

Use a 90° pulse angle.

[¢]

Set the relaxation delay to 1-2 seconds.

[e]

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:

o

Set the spectral width to approximately 220 ppm.

[¢]

Use a proton-decoupled pulse sequence.

[¢]

Set the relaxation delay to 2-5 seconds.

[e]

Acquire a larger number of scans (typically 1024 or more) due to the lower natural
abundance of the 13C isotope.

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decays (FIDs) to obtain the final spectra. Calibrate the chemical
shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 4-morpholinebutanenitrile using their
characteristic vibrational frequencies.

Materials:
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e 4-Morpholinebutanenitrile sample (liquid)

o FTIR spectrometer with a suitable sampling accessory (e.g., ATR or salt plates)
 |sopropanol or acetone for cleaning

Procedure (using Attenuated Total Reflectance - ATR):

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal to
account for atmospheric and instrumental interferences.

Sample Application: Place a small drop of 4-morpholinebutanenitrile directly onto the ATR
crystal.

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm~*. Co-add
multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened soft tissue after the
measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-
morpholinebutanenitrile.

Materials:
e 4-Morpholinebutanenitrile sample
e A suitable volatile solvent (e.g., methanol or acetonitrile)

o Mass spectrometer with an appropriate ionization source (e.g., Electron lonization - El or
Electrospray lonization - ESI)
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Procedure (using Electron lonization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

o Sample Preparation: Prepare a dilute solution of 4-morpholinebutanenitrile in a volatile
solvent.

o GC Separation: Inject the sample into the GC, where it is vaporized and separated based on
its boiling point and interaction with the column'’s stationary phase.

 lonization: As the compound elutes from the GC column, it enters the EIl source of the mass
spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV),
causing the molecule to ionize and fragment.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting the
relative abundance of ions at each m/z value.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
4-morpholinebutanenitrile.
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Figure 1. Workflow for the spectral analysis of 4-morpholinebutanenitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. 4-Morpholinebutanenitrile | CBH14N20 | CID 294574 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 3. Morpholine, 4-nitroso- [webbook.nist.gov]

e 4. Morpholine, 4-[3-(4-butoxyphenoxy)propyl]- [webbook.nist.gov]
e 5. Morpholine, 4-(4-chloro-2-nitrophenyl)- [webbook.nist.gov]

e 6. Morpholine, 4-methyl- [webbook.nist.gov]

 To cite this document: BenchChem. [Spectral Data Analysis of 4-Morpholinebutanenitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183466#4-morpholinebutanenitrile-spectral-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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